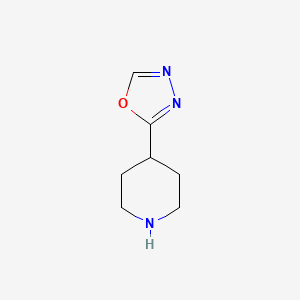

4-(1,3,4-Oxadiazol-2-yl)piperidine

Vue d'ensemble

Description

The compound "4-(1,3,4-Oxadiazol-2-yl)piperidine" is a part of a broader class of 1,3,4-oxadiazole derivatives, which have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been explored for their potential applications in treating various diseases, including bacterial infections, cancer, Alzheimer's disease, and as enzyme inhibitors .

Synthesis Analysis

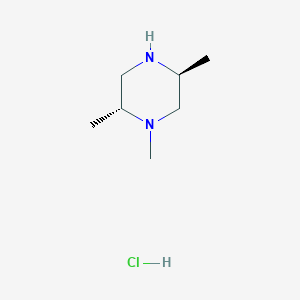

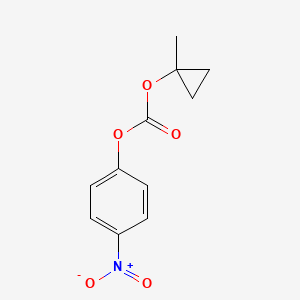

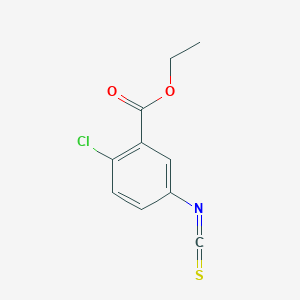

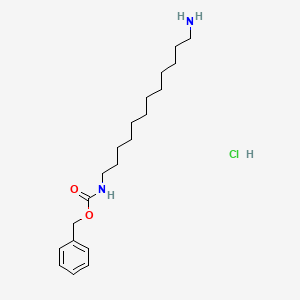

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as carboxylic acids, esters, or sulfonyl chlorides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of conversions to yield the target compounds . Similarly, other derivatives are synthesized through reactions involving hydrazides, amidoximes, and various electrophiles under basic conditions in polar aprotic solvents .

Molecular Structure Analysis

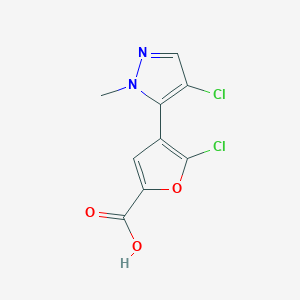

The molecular structures of these derivatives are confirmed using spectroscopic techniques such as 1H-NMR, IR, mass spectrometry, and in some cases, single-crystal X-ray diffraction studies. The piperazine or piperidine rings in these compounds often adopt a chair conformation, and the presence of substituents on the oxadiazole ring can influence the overall molecular geometry and reactivity .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents on the oxadiazole ring and the piperidine moiety. Density functional theory (DFT) calculations can provide insights into the reactive sites for electrophilic and nucleophilic attacks. Intermolecular hydrogen bonds and aromatic π-π stacking interactions are common in the crystal structures of these compounds, contributing to their stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties, affecting their biological activity and pharmacokinetic profile. The compounds are typically characterized by their spectroscopic data, and their biological activities are assessed through various in vitro assays .

Applications De Recherche Scientifique

1. Synthesis and Antimicrobial Activity

4-(1,3,4-Oxadiazol-2-yl)piperidine derivatives have been synthesized and shown to possess antimicrobial properties. Studies have demonstrated that these compounds exhibit significant activity against various bacteria, including Gram-negative and Gram-positive strains. This makes them a potential candidate for the development of new antibacterial agents (Khalid et al., 2016), (Sattar et al., 2016).

2. Anticancer Potential

Some derivatives of this compound have shown promising anticancer activities. These compounds have been evaluated as potential tubulin inhibitors, showing efficacy in antiproliferative assays and indicating a possible role in cancer therapy (Krasavin et al., 2014), (Rehman et al., 2018).

3. Antifungal Properties

Research has also uncovered the antifungal potential of this compound compounds. These studies have highlighted their effectiveness against various fungal species, including Cryptococcus neoformans, Aspergillus niger, and Candida albicans, which are common pathogens in human infections (Sangshetti & Shinde, 2011).

4. GABAA Receptor Agonists

This compound derivatives have been synthesized and evaluated for their selectivity and orientation in GABA binding sites, showing potential as GABAA receptor agonists. This suggests possible applications in treating disorders related to GABAergic dysfunction (Jansen et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of 4-(1,3,4-Oxadiazol-2-yl)piperidine are various enzymes that contribute to cancer cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the enzymes, leading to the cessation of cancer cell proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits telomerase activity, acts as a focal adhesion kinase (FAK) inhibitor, targets thymidylate synthase, acts as an inhibitor of the B-cell lymphoma 2, inhibits the NF-kB signaling pathway, and targets tubulin polymerization . These pathways are involved in cell survival, cell adhesion, DNA synthesis, apoptosis, immune response, and cell division, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation . This is achieved through the disruption of several cellular processes, including DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .

Safety and Hazards

Orientations Futures

The future directions for “4-(1,3,4-Oxadiazol-2-yl)piperidine” and similar compounds could involve further exploration of their anticancer potential, molecular docking, and SAR studies . The focus could be on inhibiting specific cancer biological targets and understanding their interactions with various enzymes .

Propriétés

IUPAC Name |

2-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKMMXBPUCTFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651193 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082413-19-1 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)

![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)

![N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide](/img/structure/B3026660.png)